4-((Chloromethyl)sulfonyl)phenol
Overview
Description
4-((Chloromethyl)sulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .
Chemical Reactions Analysis
4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
4-((Chloromethyl)sulfonyl)phenol can be compared with other similar compounds, such as:
4-((Bromomethyl)sulfonyl)phenol: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity due to the presence of bromine.
4-((Methylsulfonyl)phenol: Lacks the chloromethyl group, which affects its reactivity and applications.
4-((Chloromethyl)sulfonyl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
Molecular Formula |
C7H7ClO3S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI Key |
VAWDBQGXASBCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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